molecular formula C14H20N4O2 B15191718 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- CAS No. 80712-09-0

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)-

Cat. No.: B15191718
CAS No.: 80712-09-0
M. Wt: 276.33 g/mol
InChI Key: FGXKOKCFNSQIPM-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- typically involves the reaction of piperazine with a suitable carboxylic acid derivative. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- has several applications in scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential use in drug development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes.

    Pathways: Modulating biochemical pathways related to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxamide derivatives: Compounds with similar structures but different substituents.

    Other piperazine derivatives: Such as 1-(2,3-dichlorophenyl)piperazine.

Uniqueness

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to other piperazine derivatives.

Properties

CAS No.

80712-09-0

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

N-(methylcarbamoyl)-4-(3-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C14H20N4O2/c1-11-4-3-5-12(10-11)17-6-8-18(9-7-17)14(20)16-13(19)15-2/h3-5,10H,6-9H2,1-2H3,(H2,15,16,19,20)

InChI Key

FGXKOKCFNSQIPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC(=O)NC

Origin of Product

United States

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